molecular formula C5H9N3O B3388712 (1S,2S)-2-azidocyclopentan-1-ol CAS No. 88807-02-7

(1S,2S)-2-azidocyclopentan-1-ol

Cat. No. B3388712
CAS RN: 88807-02-7
M. Wt: 127.14 g/mol
InChI Key: HUHPZGBAWPMUCZ-WHFBIAKZSA-N
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Description

“(1S,2S)-2-Azidocyclopentan-1-ol” is a chemical compound that can be purchased from various suppliers for use in pharmaceutical testing .

Scientific Research Applications

Intramolecular Interactions and Theoretical Insights

A study dedicated to Prof. Dr. Yasar Sutbeyaz investigated the intramolecular interactions in (1S(R),2S(R))-2-azidocycloalk-3-en-1-ols and related compounds. Through molecular spectroscopy and density functional theory calculations, the research explored why certain rearrangements, such as the Winstein rearrangement, do not occur in these allylic azides. The structural parameters, natural bond orbital analysis, and quantum chemical reactivity identifiers provided insights into the stability and reactivity of these compounds (Çetinkaya, Maraş, & Göksu, 2021).

Synthetic Routes and Medicinal Chemistry

Another research avenue involves the synthesis of complex structures from azido compounds. For instance, a study on the synthesis of bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane offered a new route to this important moiety in medicinal chemistry, demonstrating the versatility and potential of azido intermediates for generating pharmacologically active products (Goh et al., 2014).

Chemical Transformations and Novel Molecules

Research on the chemical transformations of 2-azidocyclooct-3-en-1-ol highlights the synthesis of various aminocyclitols, showcasing the utility of azido compounds in generating new molecules with potential biological applications. The study detailed the synthesis process, including epoxidation and ring-opening reactions, to create novel compounds with specific isomeric forms (Karavaizoglu & Salamci, 2020).

Asymmetric Synthesis and Hybridization Studies

The asymmetric synthesis of aminocyclohexyl glycyl thymine PNA via enzymatic resolution of trans-2-azido cyclohexanols showcases the application of azido compounds in developing peptidomimetics and nucleic acid analogs. These synthesized compounds were investigated for their DNA and RNA hybridization capabilities, indicating their potential in biochemistry and molecular biology (Govindaraju et al., 2003).

properties

IUPAC Name

(1S,2S)-2-azidocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-8-7-4-2-1-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHPZGBAWPMUCZ-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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